molecular formula C20H18ClN3O B2886421 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-01-7

1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2886421
CAS No.: 899750-01-7
M. Wt: 351.83
InChI Key: OIROUBZOSQAKIQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chlorophenyl and phenyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the chlorophenyl and phenyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: Its structural features suggest it could interact with various biological targets, making it a potential lead compound for therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-N-phenylpyrrolo[1,2-a]pyrazine-2-carboxamide: Lacks the dihydro modification, which may affect its reactivity and biological activity.

    1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxylic acid: The carboxylic acid group can alter the compound’s solubility and interaction with biological targets.

    1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: The ester group can influence the compound’s stability and reactivity.

Uniqueness: 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is unique due to its specific combination of functional groups and the dihydro modification, which can impact its chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIROUBZOSQAKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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